molecular formula C5H12N4O3 B12319276 N-OMega-hydroxy-L-norarginine acetate salt

N-OMega-hydroxy-L-norarginine acetate salt

Cat. No.: B12319276
M. Wt: 176.17 g/mol
InChI Key: KOBHCUDVWOTEKO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Omega-hydroxy-l-norarginine diacetate salt involves the reaction of L-2-amino-4-(2’-hydroxyguanidino)butyric acid with acetic acid. The reaction is typically carried out under inert gas to prevent oxidation and is followed by purification steps such as recrystallization to obtain the final product .

Industrial Production Methods

Industrial production methods for N-Omega-hydroxy-l-norarginine diacetate salt are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for quality control and purification to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-Omega-hydroxy-l-norarginine diacetate salt primarily undergoes inhibition reactions with arginase. It does not participate in oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions

The common reagents used in the synthesis of N-Omega-hydroxy-l-norarginine diacetate salt include L-2-amino-4-(2’-hydroxyguanidino)butyric acid and acetic acid. The reaction is carried out under inert gas to prevent oxidation .

Major Products Formed

The major product formed from the synthesis of N-Omega-hydroxy-l-norarginine diacetate salt is the diacetate salt itself, which is obtained after purification steps such as recrystallization .

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-8-5(7)9-12/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBHCUDVWOTEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C(N)NO)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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